2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide is a synthetic organic compound It falls under the category of heterocyclic compounds due to the presence of a thiazolidin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Thiazolidinone Ring: : This is achieved by reacting chloroacetic acid with thiourea in the presence of a base. The resulting thiazolidinone is then treated with a chlorinating agent to introduce the chlorine atom.
Addition of the Phenoxy Group: : The chlorinated thiazolidinone is reacted with 4-chloro-2-hydroxybenzaldehyde under basic conditions to form the phenoxy derivative.
Introduction of the Fluorophenyl Acetamide Group: : The final step involves the reaction of the phenoxy derivative with 4-fluoroaniline and acetic anhydride under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production often scales up the laboratory methods. It may involve continuous flow reactors to ensure consistent quality and yield. The key reactions are optimized for large-scale production, with particular attention to reaction times, temperatures, and purification processes to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the thiazolidinone ring, where it can form sulfoxides or sulfones under strong oxidizing conditions.
Reduction: : The compound can be reduced at various sites, notably at the carbonyl groups, resulting in alcohol derivatives.
Substitution: : Aromatic substitution reactions can occur, particularly at the chlorinated phenyl ring, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride or lithium aluminium hydride are typical reducing agents.
Substitution: : Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products
The products of these reactions vary:
Oxidation: : Sulfoxides or sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Various nucleophile-substituted derivatives.
Scientific Research Applications
2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide has various applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a useful starting material for creating derivatives.
Biology: : Potential as an enzyme inhibitor or modulator due to its complex structure and functional groups.
Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: : Could be used in the development of new materials or as an additive in chemical processes.
Mechanism of Action
The mechanism by which 2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide exerts its effects often involves interaction with specific enzymes or receptors. The chlorinated and fluorinated aromatic rings may facilitate binding to hydrophobic pockets, while the thiazolidinone ring can participate in hydrogen bonding or coordinate with metal ions in enzyme active sites.
Comparison with Similar Compounds
This compound is unique due to its combination of a thiazolidinone ring with both chlorinated and fluorinated aromatic groups. Similar compounds may include other thiazolidinone derivatives or compounds with similar aromatic substitution patterns.
List of Similar Compounds
2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide
N-(4-fluorophenyl)acetamide derivatives
Other thiazolidinone-based compounds with varying substituents
Each of these compounds shares some structural features but differs in specific substituents or functional groups, leading to variations in their properties and applications.
Properties
IUPAC Name |
2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O4S/c19-11-1-6-14(10(7-11)8-15-17(24)22-18(25)27-15)26-9-16(23)21-13-4-2-12(20)3-5-13/h1-8H,9H2,(H,21,23)(H,22,24,25)/b15-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPCOEYLRPVNEW-NVNXTCNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=O)S3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)NC(=O)S3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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